(2E,2'E)-N,N'-(methanediyldicyclohexane-4,1-diyl)bis[3-(4-fluorophenyl)prop-2-enamide]
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Overview
Description
(E)-3-(4-FLUOROPHENYL)-N~1~-{4-[(4-{[(E)-3-(4-FLUOROPHENYL)-2-PROPENOYL]AMINO}CYCLOHEXYL)METHYL]CYCLOHEXYL}-2-PROPENAMIDE is a complex organic compound characterized by the presence of fluorophenyl groups and a propenamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-FLUOROPHENYL)-N~1~-{4-[(4-{[(E)-3-(4-FLUOROPHENYL)-2-PROPENOYL]AMINO}CYCLOHEXYL)METHYL]CYCLOHEXYL}-2-PROPENAMIDE typically involves multiple steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenyl intermediate through electrophilic aromatic substitution reactions.
Amidation Reaction: The intermediate is then subjected to amidation reactions to introduce the propenamide group.
Cyclohexyl Group Introduction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-FLUOROPHENYL)-N~1~-{4-[(4-{[(E)-3-(4-FLUOROPHENYL)-2-PROPENOYL]AMINO}CYCLOHEXYL)METHYL]CYCLOHEXYL}-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorophenyl oxides, while reduction may produce fluorophenyl amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(4-FLUOROPHENYL)-N~1~-{4-[(4-{[(E)-3-(4-FLUOROPHENYL)-2-PROPENOYL]AMINO}CYCLOHEXYL)METHYL]CYCLOHEXYL}-2-PROPENAMIDE is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, the compound is explored for its applications in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which (E)-3-(4-FLUOROPHENYL)-N~1~-{4-[(4-{[(E)-3-(4-FLUOROPHENYL)-2-PROPENOYL]AMINO}CYCLOHEXYL)METHYL]CYCLOHEXYL}-2-PROPENAMIDE exerts its effects involves:
Molecular Targets: The compound targets specific enzymes and receptors in biological systems.
Pathways Involved: It modulates signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-FLUOROPHENYL)-2-PROPENOIC ACID: A structurally similar compound with different functional groups.
(E)-3-(4-FLUOROPHENYL)-N~1~-CYCLOHEXYL-2-PROPENAMIDE: Another related compound with variations in the cyclohexyl group.
Uniqueness
(E)-3-(4-FLUOROPHENYL)-N~1~-{4-[(4-{[(E)-3-(4-FLUOROPHENYL)-2-PROPENOYL]AMINO}CYCLOHEXYL)METHYL]CYCLOHEXYL}-2-PROPENAMIDE is unique due to its specific combination of fluorophenyl and cyclohexyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C31H36F2N2O2 |
---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-[4-[[4-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]cyclohexyl]methyl]cyclohexyl]prop-2-enamide |
InChI |
InChI=1S/C31H36F2N2O2/c32-26-11-1-22(2-12-26)9-19-30(36)34-28-15-5-24(6-16-28)21-25-7-17-29(18-8-25)35-31(37)20-10-23-3-13-27(33)14-4-23/h1-4,9-14,19-20,24-25,28-29H,5-8,15-18,21H2,(H,34,36)(H,35,37)/b19-9+,20-10+ |
InChI Key |
BBMMCXPWTMTVKG-LQGKIZFRSA-N |
Isomeric SMILES |
C1C(CCC(C1)NC(=O)/C=C/C2=CC=C(C=C2)F)CC3CCC(CC3)NC(=O)/C=C/C4=CC=C(C=C4)F |
Canonical SMILES |
C1CC(CCC1CC2CCC(CC2)NC(=O)C=CC3=CC=C(C=C3)F)NC(=O)C=CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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